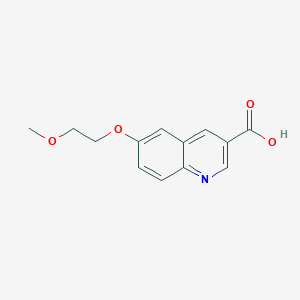

6-(2-Methoxyethoxy)quinoline-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(2-甲氧基乙氧基)喹啉-3-羧酸是一种属于喹啉家族的杂环芳香族化合物。喹啉衍生物以其多样的生物活性而闻名,广泛应用于药物化学。 该化合物的分子式为C13H13NO4,分子量为247.25 g/mol .

准备方法

合成路线和反应条件

6-(2-甲氧基乙氧基)喹啉-3-羧酸的合成可以通过多种方法实现。 一种常见的方法是将2-溴苯甲醛与叠氮化钠反应生成叠氮络合物中间体,然后通过进一步反应引入甲氧基乙氧基和羧酸官能团 . 另一种方法是利用乌尔曼型偶联反应,其中2-溴苯甲醛的溴被叠氮化钠亲核取代,得到所需产物 .

工业生产方法

喹啉衍生物的工业生产通常涉及使用高效且经济的方法进行大规模合成。 过渡金属催化的反应、无金属离子液体的反应和绿色反应方案通常用于最大限度地减少对环境的影响并提高产率 .

化学反应分析

反应类型

6-(2-甲氧基乙氧基)喹啉-3-羧酸会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成喹啉-3-羧酸衍生物。

还原: 还原反应可以将该化合物转化为具有改变的官能团的不同喹啉衍生物。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂、叠氮化钠等亲核试剂。 反应条件通常涉及加热、使用乙醇或甲醇等溶剂以及过渡金属等催化剂 .

主要生成物

科学研究应用

6-(2-甲氧基乙氧基)喹啉-3-羧酸具有多种科学研究应用:

化学: 它被用作合成更复杂的喹啉衍生物的构建块。

生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗癌特性。

医学: 喹啉衍生物因其作为治疗各种疾病的治疗剂的潜力而被探索。

工业: 该化合物用于开发新材料和化学工艺

作用机制

6-(2-甲氧基乙氧基)喹啉-3-羧酸的作用机制涉及它与生物系统中的分子靶标和途径的相互作用。该化合物可以与 DNA 插入,破坏其结构和功能,导致细胞周期阻滞和凋亡。 它也可能与酶和受体相互作用,调节它们的活性并影响细胞过程 .

相似化合物的比较

类似化合物

喹啉-3-羧酸: 没有甲氧基乙氧基的简单衍生物。

6-甲基喹啉-3-羧酸: 用甲基代替甲氧基乙氧基的衍生物。

4-羟基喹啉-3-羧酸: 在4位具有羟基的衍生物.

独特之处

6-(2-甲氧基乙氧基)喹啉-3-羧酸由于存在甲氧基乙氧基而独一无二,它可以增强其溶解性和生物活性。 这种官能团还可以影响化合物的反应性和与生物靶标的相互作用,使其成为研究和开发的宝贵化合物 .

生物活性

6-(2-Methoxyethoxy)quinoline-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and structure-activity relationships of this compound, drawing from diverse studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the use of quinoline derivatives as starting materials. The compound can be synthesized through methods such as nucleophilic substitution and various coupling reactions. The final product is characterized using techniques like NMR and IR spectroscopy to confirm its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines.

- Cell Line Studies : The compound was tested against multidrug-resistant gastric carcinoma cells (EPG85-257RDB) and drug-sensitive gastric carcinoma cells (EPG85-257P). Results indicated that it has a moderate cytotoxic effect, with some derivatives showing enhanced activity compared to standard treatments like verapamil. Specifically, compounds derived from quinolines demonstrated significant P-glycoprotein (P-gp) inhibition, which is crucial for overcoming drug resistance in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- In Vitro Testing : In studies evaluating antibacterial activity, derivatives of quinoline exhibited varying degrees of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinoline ring can enhance antibacterial efficacy .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated to its chemical structure. Key findings from SAR studies include:

- Functional Groups : The presence of electron-donating groups such as methoxy enhances the lipophilicity and bioavailability of the compound, contributing to its improved biological activity.

- Positioning : Substituents at specific positions on the quinoline ring significantly influence both anticancer and antibacterial activities. For instance, modifications at the 4-position have been linked to enhanced P-gp inhibition .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that this compound possesses favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. Predictions indicate good intestinal absorption and low toxicity profiles in preliminary tests. However, further studies are needed to fully elucidate its pharmacokinetic behavior in vivo.

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of several quinoline derivatives on MCF-7 breast cancer cells. The results indicated that certain modifications led to a significant reduction in cell viability at lower concentrations than standard chemotherapeutic agents .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial activity of synthesized quinoline derivatives against multidrug-resistant strains. Compounds were assessed using disc diffusion methods, revealing that some derivatives exhibited inhibition zones comparable to established antibiotics .

属性

分子式 |

C13H13NO4 |

|---|---|

分子量 |

247.25 g/mol |

IUPAC 名称 |

6-(2-methoxyethoxy)quinoline-3-carboxylic acid |

InChI |

InChI=1S/C13H13NO4/c1-17-4-5-18-11-2-3-12-9(7-11)6-10(8-14-12)13(15)16/h2-3,6-8H,4-5H2,1H3,(H,15,16) |

InChI 键 |

GVHGEDNISCNFLV-UHFFFAOYSA-N |

规范 SMILES |

COCCOC1=CC2=CC(=CN=C2C=C1)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。